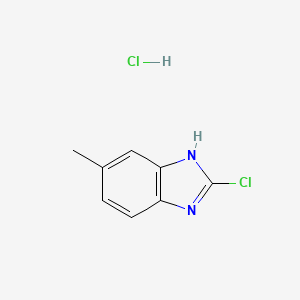

2-chloro-5-methyl-1H-benzimidazole hydrochloride

Descripción general

Descripción

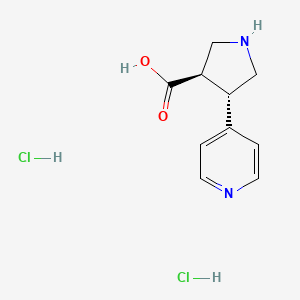

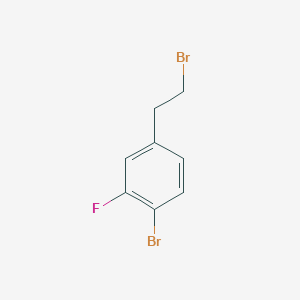

“2-chloro-5-methyl-1H-benzimidazole hydrochloride” is a chemical compound with the molecular formula C8H8Cl2N2 . It is a solid substance and has a molecular weight of 203.07 g/mol .

Synthesis Analysis

The synthesis of substituted imidazoles, such as “2-chloro-5-methyl-1H-benzimidazole hydrochloride”, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies for their synthesis are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Molecular Structure Analysis

The InChI key for “2-chloro-5-methyl-1H-benzimidazole hydrochloride” is KBSHNSLMNALPCU-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases.

Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Physical And Chemical Properties Analysis

“2-chloro-5-methyl-1H-benzimidazole hydrochloride” is a solid substance . It has a molecular weight of 203.07 g/mol . The InChI key for this compound is KBSHNSLMNALPCU-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole derivatives have been reported to exhibit antimicrobial activity . For instance, a novel series of benzimidazole derivatives was found to be effective against microorganisms such as E. coli, B. subtilis, C. albicans, A. niger, Aspergillus flavus .

Anticancer Activity

Benzimidazole and its derivatives have shown potential in cancer treatment. For example, certain benzimidazole derivatives were evaluated for antitumor activity against the HeLa cancer cell line .

Antiviral Activity

The benzimidazole moiety has been associated with antiviral activities . This suggests that 2-chloro-5-methyl-1H-benzimidazole hydrochloride could potentially be explored for antiviral applications.

Antiparasitic Activity

Benzimidazole derivatives have been found to be effective in the treatment of parasitic diseases . The discovery of thiabendazole, a benzimidazole derivative, spurred chemists around the world to design, synthesize, and screen thousands of benzimidazoles for anthelmintic activity .

Antihypertensive Activity

Benzimidazoles have also been associated with antihypertensive activities , indicating potential use in managing high blood pressure.

Anti-inflammatory Activity

Benzimidazole derivatives have been reported to exhibit anti-inflammatory activities , suggesting potential use in treating conditions characterized by inflammation.

Safety and Hazards

The compound is classified as an irritant and has several hazard statements including H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H410 (very toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302 + P352) .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, which include this compound, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the particular activity being exhibited.

Mode of Action

For instance, some benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect various biochemical pathways depending on their specific targets . For instance, they may interfere with the synthesis of certain proteins or disrupt cellular processes, leading to their pharmacological effects.

Result of Action

Based on the reported activities of benzimidazole derivatives, the compound could potentially lead to changes in cellular processes, disruption of protein synthesis, or interference with microbial growth .

Propiedades

IUPAC Name |

2-chloro-6-methyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRHTOLPMPRCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

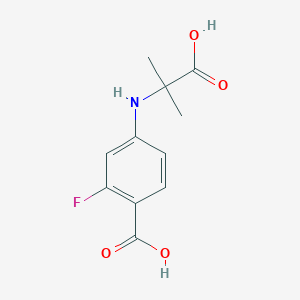

CC1=CC2=C(C=C1)N=C(N2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-methyl-1H-benzimidazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-phenyl-3-[(E)-2-phenylethenyl]-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B3098126.png)

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B3098206.png)